molecular formula C9H16ClIN2 B1596502 Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride CAS No. 62654-12-0

Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride

Cat. No.: B1596502
CAS No.: 62654-12-0
M. Wt: 314.59 g/mol
InChI Key: YLPUMVFEVOSYNP-UHFFFAOYSA-M
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Description

Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride: is a chemical compound with the molecular formula C9H13N 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride . This compound is a derivative of aniline and is characterized by the presence of an amino group (-NH2) and three methyl groups (-CH3) attached to the benzene ring, along with an iodide and a hydrochloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process starting from aniline. The first step involves the alkylation of aniline with methyl iodide to form N,N,N-trimethylaniline

Industrial Production Methods

In an industrial setting, the compound is typically produced through a continuous process involving the reaction of aniline with methyl iodide in the presence of a strong base, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : The iodide and hydrochloride ions can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reagents include iron (Fe) and hydrochloric acid (HCl).

  • Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.

Major Products Formed

  • Oxidation: : Nitrobenzene

  • Reduction: : Aniline derivatives

  • Substitution: : Various substituted benzene derivatives

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties in drug development.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the iodide and hydrochloride ions can influence the acidity and basicity of the compound. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride is similar to other compounds such as N,N-dimethylaniline and 4-aminobenzenesulfonic acid . it is unique due to the presence of the iodide and hydrochloride ions, which confer specific chemical properties and reactivity.

List of Similar Compounds

  • N,N-Dimethylaniline

  • 4-Aminobenzenesulfonic acid

  • 4-Aminobenzonitrile

  • 4-Aminobenzophenone

Properties

IUPAC Name

(4-aminophenyl)-trimethylazanium;iodide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.ClH.HI/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPUMVFEVOSYNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21248-43-1 (Parent)
Record name Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80889799
Record name Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62654-12-0
Record name 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62654-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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